2,3-dibromo-9H-carbazole
Overview
Description
2,3-dibromo-9H-carbazole is a useful research compound. Its molecular formula is C12H7Br2N and its molecular weight is 325.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Dyes for Solar Cells : A study synthesized a new carbazole derivative, specifically 3,6-Dibromo-9-ethyl-9H-carbazole, which is an important intermediate in the preparation of organic dyes for dye-sensitized solar cells (Si-yuan, 2010).
Anticancer Potential : Carbazole derivatives, like 2c carbazole, show strong and dose-dependent anti-proliferative activity against ovarian cancer cells, making them promising candidates for treating human ovarian cancer (Saturnino et al., 2015).
Anti-HIV Drugs : A nitro-derivative (3b) of chloro-1,4-dimethyl-9H-carbazoles has potential as a lead for developing novel anti-HIV drugs with reduced side effects (Saturnino et al., 2018).
Versatile Medical Applications : Modified carbazole-containing molecules show potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, offering significant opportunities for clinical development (Tsutsumi, Gündisch & Sun, 2016).
Photoconductivity : The polymerization of 3,6-dibromo-9-(2,3-epoxypropyl)carbazole with triphenylcarbenium salts leads to high photoconductivity in the visible region, indicating potential for optoelectronic applications (Gražulevičius, Kublickas & Undz≐nas, 1992).
Biotechnological Applications : Bacteria capable of utilizing biphenyl can produce various hydroxylated 9H-carbazole derivatives, which have potential applications in pharmaceutical and biotechnological fields (Waldau, Methling, Mikolasch & Schauer, 2009).
Endocrine Disruption : Polyhalogenated carbazoles, such as 36-dibromo-9H-carbazole, are more likely to be endocrine disruptors and show higher toxicity than their less brominated counterparts (Armas & Apodaca, 2022).
Indoor Environmental Concerns : Carbazoles, including 9H-carbazole, are found in indoor environments and exhibit carcinogenic properties. Halogenated carbazoles demonstrate dioxin-like toxicities, raising environmental health concerns (Fromme et al., 2018).
Semiconductor Devices : Novel carbazole derivatives, such as Cz-py, have been investigated for their potential applications in semiconductor devices, particularly for high-power applications (Gorgun & Caglar, 2018).
Properties
IUPAC Name |
2,3-dibromo-9H-carbazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWIWKZZWKIBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.